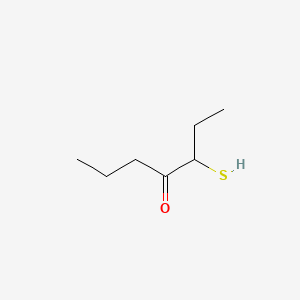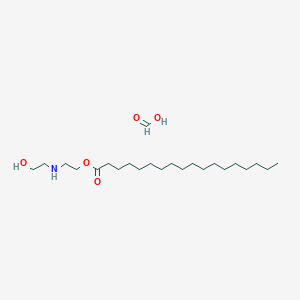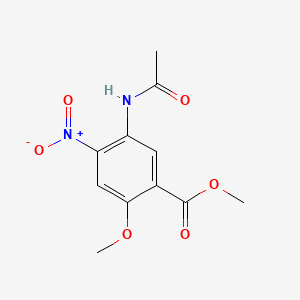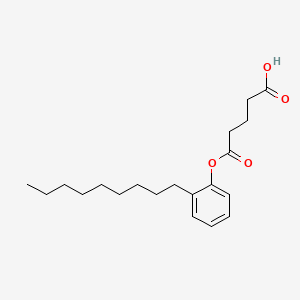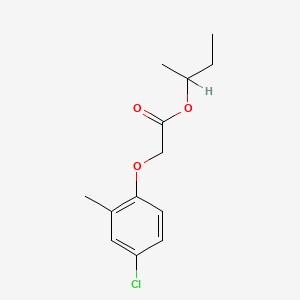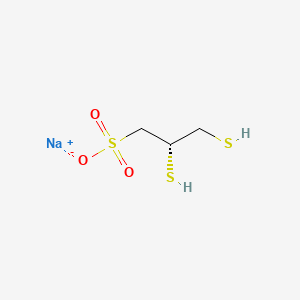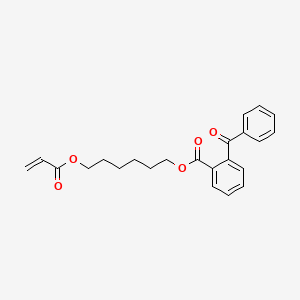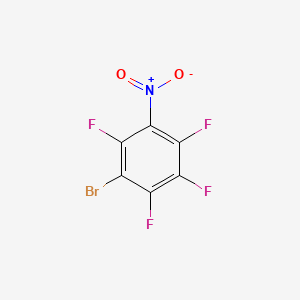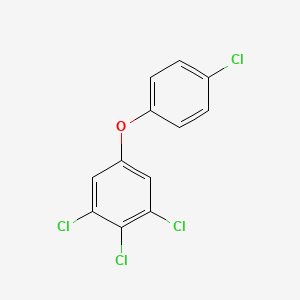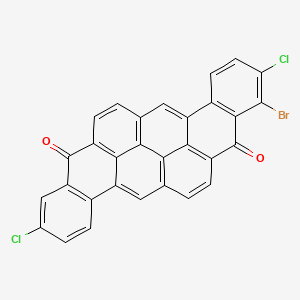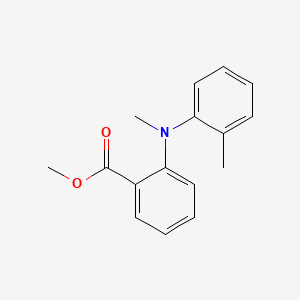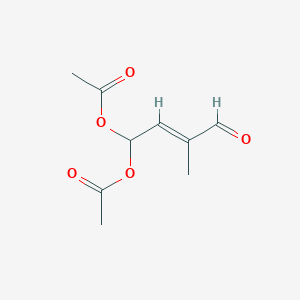
(E)-3-Formylbut-2-endiyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Formylbut-2-endiyl diacetate is an organic compound characterized by its unique structure, which includes a formyl group and two acetoxy groups attached to a but-2-endiyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Formylbut-2-endiyl diacetate typically involves the reaction of but-2-yne-1,4-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via acetylation of the hydroxyl groups, followed by the introduction of the formyl group through a formylation reaction. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-Formylbut-2-endiyl diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: (E)-3-Carboxybut-2-endiyl diacetate.
Reduction: (E)-3-Hydroxybut-2-endiyl diacetate.
Substitution: (E)-3-Formylbut-2-endiyl dimethoxy.
Aplicaciones Científicas De Investigación
(E)-3-Formylbut-2-endiyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-Formylbut-2-endiyl diacetate involves its reactive formyl and acetoxy groups. The formyl group can participate in nucleophilic addition reactions, while the acetoxy groups can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Ethylidene diacetate: Similar in structure but lacks the formyl group.
Vinyl acetate: Contains a vinyl group instead of the formyl and acetoxy groups.
Acetylacetone: Contains two acetyl groups but lacks the formyl and but-2-endiyl backbone.
Uniqueness: (E)-3-Formylbut-2-endiyl diacetate is unique due to the presence of both formyl and acetoxy groups on a but-2-endiyl backbone. This combination of functional groups provides it with distinct reactivity and versatility in various chemical reactions, making it valuable in synthetic chemistry and materials science.
Propiedades
Número CAS |
56269-66-0 |
|---|---|
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
[(E)-1-acetyloxy-3-methyl-4-oxobut-2-enyl] acetate |
InChI |
InChI=1S/C9H12O5/c1-6(5-10)4-9(13-7(2)11)14-8(3)12/h4-5,9H,1-3H3/b6-4+ |
Clave InChI |
ZONLFTZQOACGCL-GQCTYLIASA-N |
SMILES isomérico |
C/C(=C\C(OC(=O)C)OC(=O)C)/C=O |
SMILES canónico |
CC(=CC(OC(=O)C)OC(=O)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



